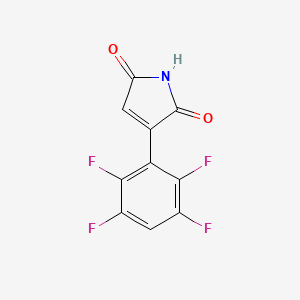

3-(2,3,5,6-Tetrafluorophenyl)-1H-pyrrole-2,5-dione

Description

3-(2,3,5,6-Tetrafluorophenyl)-1H-pyrrole-2,5-dione is a fluorinated pyrrole-dione derivative characterized by a tetrafluorophenyl substituent at the 3-position of the maleimide-like core. Pyrrole-2,5-diones are widely studied for their diverse biological activities, including kinase inhibition and pesticidal properties, driven by their electrophilic reactivity and structural versatility . The tetrafluorophenyl group in this compound enhances lipophilicity and metabolic stability compared to non-fluorinated analogs, making it a candidate for pharmaceutical and agrochemical applications.

Properties

Molecular Formula |

C10H3F4NO2 |

|---|---|

Molecular Weight |

245.13 g/mol |

IUPAC Name |

3-(2,3,5,6-tetrafluorophenyl)pyrrole-2,5-dione |

InChI |

InChI=1S/C10H3F4NO2/c11-4-2-5(12)9(14)7(8(4)13)3-1-6(16)15-10(3)17/h1-2H,(H,15,16,17) |

InChI Key |

ORDQHMSXNRUYSE-UHFFFAOYSA-N |

Canonical SMILES |

C1=C(C(=O)NC1=O)C2=C(C(=CC(=C2F)F)F)F |

Origin of Product |

United States |

Preparation Methods

General Reaction Mechanism

The most widely reported method for synthesizing 3-(2,3,5,6-tetrafluorophenyl)-1H-pyrrole-2,5-dione derivatives involves the reaction of N³-substituted amidrazones with 2,3-dimethylmaleic anhydride under controlled conditions. This reaction proceeds via a nucleophilic acyl substitution mechanism, where the amidrazone attacks the electron-deficient carbonyl groups of the anhydride. The subsequent cyclization forms the pyrrole-2,5-dione core, while the tetrafluorophenyl group is introduced via the amidrazone precursor.

Optimization of Reaction Conditions

Key parameters influencing yield and purity include solvent choice, temperature, and reaction duration. Studies demonstrate that toluene and chloroform at reflux temperatures (80–110°C) achieve yields of 75–95% within 5 hours. In contrast, diethyl ether at room temperature requires extended reaction times (2–21 days) but minimizes side reactions, particularly for sterically hindered amidrazones.

Table 1: Solvent and Temperature Effects on Yield

| Solvent | Temperature (°C) | Reaction Time | Yield (%) |

|---|---|---|---|

| Toluene | 110 | 5 h | 85–95 |

| Chloroform | 60 | 5 h | 75–90 |

| Diethyl Ether | 25 | 2–21 days | 50–70 |

Structural Characterization

Single-crystal X-ray diffraction of the product confirmed the Z and E stereoisomers in the solid state, with bond lengths and angles consistent with 1H-pyrrole-2,5-dione derivatives. The tetrafluorophenyl group adopts a planar configuration, enhancing electronic conjugation with the pyrrole ring.

Radio-fluorination on Sep-Pak Method for Isotopic Labeling

Key Advantages

-

Speed : Reduces synthesis time from 60–90 minutes to 30 minutes.

-

Purity : Minimizes byproducts through cartridge-based purification.

-

Scalability : Adaptable for milligram-scale production of tetrafluorophenyl derivatives.

One-Pot Two-Step Radiosynthesis via Quaternary Ammonium Salts

Reaction Pathway

A quaternary ammonium salt precursor, N,N,N-trimethyl-5-((2,3,5,6-tetrafluorophenoxy)carbonyl)pyridin-2-aminium trifluoromethanesulfonate, undergoes nucleophilic displacement with fluoride ions in tetrahydrofuran (THF). Subsequent treatment with trimethylsilyl triflate (TMSOTf) facilitates the formation of the pyrrole-2,5-dione ring.

Yield and Scalability

This method yields 57% of the intermediate, with final product yields dependent on purification protocols. While primarily used for radiosynthesis, the approach highlights the versatility of quaternary ammonium precursors in introducing tetrafluorophenyl groups.

Table 2: Comparative Analysis of Synthetic Methods

| Method | Yield (%) | Time | Key Advantage |

|---|---|---|---|

| Amidrazone-Anhydride Reaction | 75–95 | 5 h | High yield, scalable |

| Radio-fluorination on Sep-Pak | 50 ± 9 | 30 min | Rapid, minimal byproducts |

| Quaternary Ammonium Salt Route | 57 | 2–4 h | Functional group compatibility |

Critical Analysis of Methodologies

Solvent Effects on Reaction Kinetics

Polar aprotic solvents like chloroform accelerate the amidrazone-anhydride reaction by stabilizing transition states through dipole interactions. Non-polar solvents (e.g., toluene) favor entropy-driven cyclization but require higher temperatures.

Chemical Reactions Analysis

Types of Reactions

3-(2,3,5,6-Tetrafluorophenyl)-1H-pyrrole-2,5-dione undergoes various chemical reactions, including:

Substitution Reactions: The tetrafluorophenyl group can participate in nucleophilic substitution reactions due to the electron-withdrawing nature of the fluorine atoms.

Oxidation and Reduction: The pyrrole ring can undergo oxidation and reduction reactions, leading to the formation of different derivatives.

Common Reagents and Conditions

Nucleophilic Substitution: Common reagents include nucleophiles such as amines or thiols, often in the presence of a base like sodium hydroxide or potassium carbonate.

Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide can be used under controlled conditions.

Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted derivatives, while oxidation and reduction can lead to different oxidized or reduced forms of the compound .

Scientific Research Applications

Medicinal Chemistry

- Anticancer Agents : Research has indicated that derivatives of pyrrole compounds exhibit cytotoxic activity against various cancer cell lines. The incorporation of tetrafluorophenyl moieties has been shown to enhance biological activity due to increased lipophilicity and potential for better cell membrane penetration.

- Anticonvulsant Properties : Similar compounds have been investigated for their anticonvulsant effects. The structural modifications provided by the tetrafluorophenyl group may contribute to enhanced pharmacological profiles.

Materials Science

- Organic Electronics : The unique electronic properties of 3-(2,3,5,6-Tetrafluorophenyl)-1H-pyrrole-2,5-dione make it a candidate for use in organic semiconductors and photovoltaic devices. Its ability to form stable films can be advantageous in developing flexible electronic components.

- Dyes and Pigments : The vibrant color properties associated with fluorinated compounds allow for their use in dye applications. The stability of the tetrafluorophenyl group can lead to improved lightfastness and durability in pigments.

Organic Synthesis

- Building Blocks for Complex Molecules : This compound serves as a versatile intermediate in the synthesis of more complex organic molecules. Its reactive sites allow for further functionalization and incorporation into larger frameworks.

Case Study 1: Anticancer Activity

A study published in a peer-reviewed journal highlighted the anticancer properties of pyrrole derivatives. In vitro tests showed that compounds similar to this compound exhibited significant cytotoxicity against breast cancer cell lines (MCF-7) with IC50 values indicating potent activity.

Case Study 2: Organic Photovoltaics

Research conducted at a university focused on the application of fluorinated pyrroles in organic solar cells. The study demonstrated that devices incorporating this compound showed improved efficiency compared to those using non-fluorinated analogs due to enhanced charge mobility and stability under operational conditions.

Mechanism of Action

The mechanism by which 3-(2,3,5,6-Tetrafluorophenyl)-1H-pyrrole-2,5-dione exerts its effects involves interactions with specific molecular targets and pathways. The tetrafluorophenyl group can enhance the compound’s binding affinity to certain proteins or enzymes, influencing their activity. Additionally, the pyrrole ring can participate in various biochemical reactions, further modulating the compound’s effects .

Comparison with Similar Compounds

Key Observations :

- Substituent Diversity : The target compound’s tetrafluorophenyl group contrasts with chlorine (SB216763), benzofuran/indole (), and benzoisoxazol/morpholine () substituents. Fluorinated aryl groups (e.g., in Fluoroimide ) are linked to enhanced environmental stability and target binding.

- Synthetic Efficiency : High-purity analogs (>98%) in suggest optimized protocols for indole-substituted derivatives, whereas lower yields in (11.5–38.1%) highlight challenges with bulky substituents like morpholine .

Physicochemical Properties

Comparative physicochemical data are critical for understanding stability and bioavailability:

Key Observations :

- Melting Points : Derivatives with halogenated indoles (e.g., 7c, 7f) exhibit higher melting points (>180°C), suggesting strong crystal lattice interactions due to polar substituents .

- Elemental Analysis: Minor discrepancies between theoretical and observed values (e.g., 7c: C 58.21% vs.

Kinase Inhibition and Therapeutic Potential

- SB216763: Demonstrates potent GSK-3 inhibition (IC₅₀ ~34 nM) and efficacy in reducing pulmonary fibrosis in mice . The dichlorophenyl group may enhance target affinity compared to non-halogenated analogs.

- Benzofuran/Indole Derivatives () : Designed as GSK-3 inhibitors, these compounds show high purity (>98%) but require further biological validation .

- Tetrafluorophenyl Hypothesis : The tetrafluoro substitution in the target compound may improve blood-brain barrier penetration over dichlorophenyl analogs, a hypothesis supported by fluorine’s role in optimizing drug-like properties .

Q & A

Q. What are the common synthetic routes for 3-(2,3,5,6-tetrafluorophenyl)-1H-pyrrole-2,5-dione, and how do reaction conditions influence yield?

The synthesis typically involves cyclocondensation of fluorinated aryl amines with maleic anhydride derivatives. Key steps include solvent selection (e.g., ethanol or toluene) and catalysts like triethylamine to facilitate nucleophilic substitution . Reaction temperature (75–80°C) and stoichiometric ratios (e.g., 1:1.5 for amine to anhydride) are critical for optimizing yield. Thin-layer chromatography (TLC) and NMR spectroscopy are essential for monitoring intermediate formation and purity .

Q. How can researchers characterize the structural and electronic properties of this compound?

Methodological approaches include:

- X-ray crystallography : To resolve the fluorophenyl-pyrrole-dione conformation.

- DFT calculations : To map electron density distributions and HOMO-LUMO gaps, linking electronic structure to reactivity .

- Multinuclear NMR (¹⁹F, ¹H, ¹³C) : To confirm substitution patterns and assess fluorine-induced deshielding effects .

Q. What theoretical frameworks guide the study of its chemical reactivity?

Reactivity studies should align with conceptual frameworks like frontier molecular orbital (FMO) theory to predict electrophilic/nucleophilic sites. For example, the electron-deficient tetrafluorophenyl group may direct regioselectivity in cross-coupling reactions .

Advanced Research Questions

Q. How can researchers resolve contradictions in spectroscopic data (e.g., NMR splitting patterns vs. computational predictions)?

Contradictions often arise from dynamic effects (e.g., rotational barriers in solution). Strategies include:

Q. What experimental designs are optimal for studying its thermal stability under process conditions?

- Thermogravimetric analysis (TGA) : Quantify decomposition temperatures under inert vs. oxidative atmospheres.

- Factorial design : Vary heating rates (5–20°C/min) and pressure (1–10 bar) to model industrial-scale stability .

- In situ FTIR : To identify volatile degradation products (e.g., CO or fluorinated fragments) .

Q. How can computational methods predict its performance in membrane separation technologies?

- Molecular dynamics (MD) simulations : Model diffusion coefficients of target analytes (e.g., CO₂/N₂) through membranes incorporating this compound.

- QSAR models : Correlate substituent effects (e.g., fluorine position) with permeability/selectivity trade-offs .

Methodological Challenges

Q. What strategies mitigate batch-to-batch variability in synthesis?

Q. How can researchers validate hypothesized biological activity (e.g., enzyme inhibition) without commercial assays?

- In silico docking : Use AutoDock Vina to screen against protein targets (e.g., kinases or cytochrome P450 enzymes).

- Custom in vitro assays : Develop fluorometric assays with purified enzymes, using structural analogs (e.g., 3-chloro-4-hydroxyphenyl derivatives) as positive controls .

Data Interpretation and Theoretical Integration

Q. How should conflicting results between experimental and computational data be reconciled?

Q. What role does the compound’s fluorination pattern play in non-covalent interactions (e.g., crystal packing)?

- Hirshfeld surface analysis : Map close contacts (C–F···H, π–π stacking) in crystalline phases.

- Electrostatic potential maps : Identify regions of negative potential (fluorine atoms) driving supramolecular assembly .

Emerging Research Directions

Q. Can this compound serve as a ligand in catalytic systems for renewable fuel engineering?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.